3-(4-fluoro-1H-pyrazol-1-yl)pyridine
Description
Contextualization within Modern Heterocyclic Medicinal Chemistry
Heterocyclic compounds are a cornerstone of drug discovery, with pyrazole-containing structures holding a particularly prominent position. The pyrazole (B372694) nucleus, a five-membered ring with two adjacent nitrogen atoms, is considered a "privileged scaffold". nih.govnih.gov This designation stems from its presence in numerous approved drugs and its ability to interact with a wide array of biological targets. nih.govnih.gov The number of drugs incorporating a pyrazole nucleus has seen a significant increase over the last decade. nih.govsemanticscholar.org
The fusion of a pyrazole ring with a pyridine (B92270) ring to form pyrazolopyridines creates a bicyclic system with a unique electronic and steric profile, making it a valuable core for developing new therapeutic agents. These scaffolds are being investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. connectjournals.comglobalresearchonline.net The versatility of the pyrazolylpyridine framework allows for extensive structural modifications, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. For instance, 1H-pyrazolo[3,4-b]pyridines are recognized as important drug molecular skeletons due to their wide variety of biological activities. researchgate.net
Rationale for Academic Investigation of Fluoro-Substituted Pyrazolylpyridine Scaffolds
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry. nih.gov Fluorine, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical properties. These properties include metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.net Introducing fluorine into heterocyclic compounds can lead to a significant enhancement in their biological activities. nih.govresearchgate.net
The investigation of fluoro-substituted pyrazolylpyridine scaffolds, such as 3-(4-fluoro-1H-pyrazol-1-yl)pyridine, is driven by the potential for these fluorine-induced enhancements. Fluorination can alter the electronic distribution within the pyrazolylpyridine system, potentially leading to more potent and selective interactions with biological targets. Research has demonstrated that fluorinated pyrazoles are significant in medicinal chemistry and drug discovery. researchgate.net For example, the synthesis of novel fluoro-substituted pyrazole derivatives has been pursued to develop new antibacterial agents. nih.gov The development of efficient synthetic methods for creating fluorinated pyrazoles, such as the electrophilic fluorination of pyrazole derivatives, is an active area of research. google.comthieme-connect.de
Overview of Key Research Domains for this compound and Its Analogues
Analogues of this compound are being explored across several key research domains, primarily centered on enzyme inhibition for various therapeutic applications. The structural motif of a pyrazole ring linked to a pyridine or a related azine is central to these investigations.
One significant area of research is the development of inhibitors for human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. acs.orgnih.gov Inhibition of DHODH has potential applications in treating cancer, viral infections, and autoimmune diseases. acs.orgnih.gov Structure-activity relationship studies have shown that modifications on the pyrazolyl-azine core can lead to highly potent inhibitors. acs.orgnih.gov
Another major research focus is in oncology, specifically targeting protein kinases. Analogues of pyrazolopyridine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.net For example, 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent and selective CDK1 and CDK2 inhibitors. researchgate.net Furthermore, related structures are being investigated as inhibitors of other kinases, such as TANK-binding kinase 1 (TBK1), which is involved in innate immunity signaling pathways. nih.gov A specific fluorinated pyrazolyl-containing compound, AMG 337, has been identified as a potent and selective inhibitor of the MET kinase, showing robust antitumor activity in preclinical models. acs.org
The table below summarizes key research findings for analogues containing the pyrazolylpyridine or related scaffolds.
| Compound/Scaffold Class | Target | Therapeutic Area | Key Findings |
| 2-(3-alkoxy-1H-pyrazol-1-yl)azines | Human Dihydroorotate Dehydrogenase (DHODH) | Antiviral, Immunosuppression | Analogues show potent inhibition of DHODH, with some being more active than known inhibitors like brequinar. acs.orgnih.gov |
| 1H-Pyrazolo[3,4-b]pyridines | Cyclin-Dependent Kinases (CDK1/CDK2) | Oncology | Discovery of potent and selective CDK1/CDK2 inhibitors; 2,6-difluorophenyl substitution was found to be critical for high potency. researchgate.net |
| 1H-Pyrazolo[3,4-b]pyridines | TANK-binding kinase 1 (TBK1) | Inflammation, Autoimmune Disorders | Design and synthesis of novel and potent TBK1 inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.gov |
| (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)- nih.govnih.govconnectjournals.comtriazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) | MET Kinase | Oncology | A potent and selective MET inhibitor with significant antitumor activity demonstrated in vivo. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FN3 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-(4-fluoropyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6FN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H |
InChI Key |
AZADTZGCNQPPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Disconnection Analysis for the Pyrazolylpyridine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. For 3-(4-fluoro-1H-pyrazol-1-yl)pyridine, two primary disconnection strategies can be envisioned, targeting the C-N bond between the pyridine (B92270) and pyrazole (B372694) rings, or the bonds within each heterocyclic ring system.
A logical primary disconnection is the C(pyridine)-N(pyrazole) bond. This leads to two key synthons: a 3-halopyridine or a related electrophilic pyridine derivative and a 4-fluoro-1H-pyrazole. This approach is advantageous as it allows for the separate synthesis and functionalization of each heterocyclic core before their coupling.
Alternatively, disconnections within the pyrazole or pyridine rings can be considered. For the pyrazole ring, a common retrosynthetic approach involves a disconnection to a 1,3-dicarbonyl compound and a hydrazine. For the pyridine ring, various annulation strategies can be employed, breaking it down into acyclic precursors.
| Disconnection Strategy | Key Intermediates | Forward Synthesis Implication |
| C(pyridine)-N(pyrazole) Bond Cleavage | 3-Halopyridine and 4-Fluoro-1H-pyrazole | Nucleophilic aromatic substitution or cross-coupling reaction. |
| Pyrazole Ring Disconnection | 3-Pyridylhydrazine and a fluorinated 1,3-dielectrophile | Cyclocondensation reaction. |
| Pyridine Ring Disconnection | Acyclic precursors (e.g., enamines, enones) and a pyrazole-containing building block | Ring-forming annulation reactions. |
Diverse Synthetic Approaches to the Pyrazole Ring System
The formation of the 4-fluoro-1H-pyrazole ring is a critical step in the synthesis of the target molecule. Various methods, including cyclocondensation reactions and functional group interconversions, can be employed.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophilic precursor with a hydrazine derivative. To introduce the fluorine atom at the 4-position, fluorinated building blocks are often utilized.
One common precursor is (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, which can react with hydrazine to yield 4-fluoro-1H-pyrazole chemicalbook.com. The reaction is typically carried out in an aqueous ethanol solution and heated to facilitate the cyclization chemicalbook.com. Another approach involves the use of potassium 2-cyano-2-fluoroethenolate, which can react with substituted hydrazines to form fluorinated aminopyrazoles, albeit with potentially lower efficiency nih.gov.
Multicomponent reactions offer an efficient pathway to substituted pyrazoles. For instance, a one-pot process for synthesizing fluorinated pyrazoles involves a lithium-halogen exchange on a fluorinated iodoalkane, followed by reaction with an acylsilane and subsequent cyclocondensation with a hydrazine nih.gov.
Late-stage fluorination of a pre-formed pyrazole ring is also a viable strategy. Electrophilic fluorinating agents like Selectfluor® can be used to introduce a fluorine atom at the C4 position of the pyrazole ring mdpi.comthieme-connect.de.
| Precursor(s) | Reagents and Conditions | Product |
| (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, Hydrazine | 40% aq. EtOH, 55 °C | 4-Fluoro-1H-pyrazole chemicalbook.com |
| Potassium 2-cyano-2-fluoroethenolate, Phenylhydrazine | Optimized conditions | 5-Amino-4-fluoropyrazoles nih.gov |
| Fluorinated iodoalkanes, Acylsilanes, Methylhydrazine | Lithium-halogen exchange, Brook rearrangement, Michael addition/cyclocondensation | 4-Fluoropyrazoles nih.gov |
| N-Arylpyrazole | Selectfluor® | 4-Fluoro-N-arylpyrazole thieme-connect.de |
Functional Group Interconversions for Pyrazole Precursors
The synthesis of the necessary fluorinated 1,3-dielectrophilic precursors often requires specific functional group interconversions. For example, the Vilsmeier-Haack reaction can be used to formylate hydrazones, which can then be cyclized to form 4-formylpyrazoles chemmethod.commdpi.com. These formylpyrazoles can then be subjected to further transformations to introduce the desired substituents.
Strategies for Pyridine Ring Synthesis and Derivatization
The pyridine ring can either be synthesized with the desired pyrazole substituent already in place or functionalized at a later stage.
Classical and Contemporary Annulation Methods
Pyridine rings can be constructed through various annulation reactions, which involve the formation of the ring from acyclic precursors baranlab.org. Modification of traditional condensation strategies and the development of transition-metal-catalyzed cyclization and cross-coupling procedures have expanded the toolkit for pyridine synthesis semanticscholar.orgnih.govdntb.gov.ua.
For instance, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their reaction with alkynes can afford highly substituted pyridine derivatives semanticscholar.org. Another contemporary approach involves the direct synthesis of pyridine derivatives from amides through activation with trifluoromethanesulfonic anhydride followed by annulation organic-chemistry.org.
Regioselective Functionalization of Pyridine Rings
When starting with a pre-formed pyridine ring, regioselective functionalization is crucial to introduce the pyrazole moiety at the 3-position. The direct C-H functionalization of pyridines can be challenging due to the electronic nature of the ring. However, several strategies have been developed to achieve regioselectivity.
One method involves the temporary transformation of pyridines into reactive intermediates. For example, the formation of Zincke imine intermediates allows for highly regioselective 3-halogenation under mild conditions chemrxiv.org. This 3-halopyridine can then serve as a precursor for coupling with 4-fluoro-1H-pyrazole.
Directed ortho-metalation is another powerful technique for the regioselective functionalization of pyridines znaturforsch.com. By using a directing group, deprotonation can be achieved at a specific position, allowing for the introduction of various electrophiles. Similarly, halogen/metal exchange reactions on halopyridines provide a route to functionalized pyridyl organometallic reagents that can react with electrophiles znaturforsch.comresearchgate.net.
The generation of 3,4-pyridyne intermediates from 3-halopyridines offers a unique pathway for the difunctionalization of the pyridine ring nih.govnih.gov. Trapping of the pyridyne with a suitable nucleophile can lead to the formation of 3,4-disubstituted pyridines nih.gov.
| Method | Reagents/Intermediates | Outcome |
| Zincke Imine Chemistry | Pyridine, Halogenating agent | 3-Halopyridine chemrxiv.org |
| Directed ortho-Metalation | Substituted pyridine, Strong base, Electrophile | Regioselectively functionalized pyridine znaturforsch.com |
| Halogen/Metal Exchange | Halopyridine, Organolithium or Grignard reagent, Electrophile | Regioselectively functionalized pyridine znaturforsch.comresearchgate.net |
| Pyridyne Chemistry | 3-Chloropyridine, Strong base, Nucleophile, Electrophile | 3,4-Difunctionalized pyridine nih.gov |
Cross-Coupling Reactions for Interannular Linkage
The formation of the bond between the pyridine and pyrazole moieties is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to construct C-N bonds, which are fundamental to the structure of this compound. The primary strategies involve the coupling of a pyrazole derivative with a pyridine derivative, typically an aryl halide or a related electrophile.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds via a palladium-catalyzed coupling of amines and aryl halides. wikipedia.orglibretexts.orgacsgcipr.org In the context of synthesizing this compound, this reaction would involve the coupling of 4-fluoro-1H-pyrazole with a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine). The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the pyrazole, deprotonation by a base, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the catalytic cycle. nih.gov
While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its principles can be adapted for C-N bond formation, although less commonly than the dedicated Buchwald-Hartwig amination. A typical Suzuki-Miyaura reaction involves an organoboron compound and an organic halide. rsc.org
A representative set of conditions for a generic Buchwald-Hartwig reaction applicable to the synthesis of this compound is presented in the table below.
| Parameter | Condition | Reference |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |
| Ligand | Xantphos, DavePhos, SPhos | nih.gov |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | libretexts.org |
| Solvent | Toluene, Dioxane, THF | libretexts.org |
| Temperature | 80-120 °C | nih.gov |
Besides palladium, other transition metals such as copper, nickel, and rhodium can also catalyze the formation of the C-N bond between the pyrazole and pyridine rings.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient copper/ligand systems that operate under milder conditions. europub.co.uk For the synthesis of this compound, this would involve the reaction of 4-fluoro-1H-pyrazole with a 3-halopyridine in the presence of a copper catalyst and a suitable ligand. L-proline has been shown to be an effective additive in Ullmann-type coupling reactions of aryl iodides with various nitrogen heterocycles. researchgate.net
Nickel-catalyzed cross-coupling reactions have emerged as a viable alternative to palladium-catalyzed methods, often offering different reactivity and substrate scope. wisc.edudntb.gov.ua Nickel catalysts can be particularly effective for the coupling of aryl chlorides, which are often less reactive in palladium-catalyzed systems.
Rhodium-catalyzed reactions have also been explored for the synthesis of pyrazole derivatives, including addition-cyclization reactions of hydrazines with alkynes. organic-chemistry.org While not a direct cross-coupling to form the interannular bond, these methods highlight the versatility of rhodium in constructing the pyrazole ring itself, which can then be functionalized for subsequent coupling reactions.
A summary of potential conditions for these alternative transition-metal catalyzed reactions is provided below.
| Reaction Type | Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Reference |
| Ullmann Condensation | Cu₂O, CuI | L-proline | K₂CO₃ | DMF, Methanol | 80-150 | europub.co.ukresearchgate.net |
| Nickel-Catalyzed Coupling | NiBr₂ | DalPhos | DBU, NaTFA | Toluene, Dioxane | 80-120 | researchgate.net |
| Rhodium-Catalyzed Cyclization | [Cp*RhCl₂]₂ | NaOAc | - | MeCN | 60 | organic-chemistry.org |
Asymmetric Synthesis and Chiral Resolution Techniques
The principles of asymmetric synthesis and chiral resolution are crucial in modern synthetic chemistry, particularly for the preparation of enantiomerically pure pharmaceutical compounds. wikipedia.orgsigmaaldrich.com These techniques aim to control the stereochemical outcome of a reaction to produce a single enantiomer of a chiral molecule.
However, the target compound, This compound , is an achiral molecule . It does not possess any stereocenters, chiral axes, or planes of chirality. Therefore, the concepts of asymmetric synthesis and chiral resolution are not applicable to the synthesis of this specific compound.
For the synthesis of chiral derivatives of pyrazoles, various asymmetric methods are employed. These are briefly discussed below for academic context but are not directly relevant to the synthesis of the achiral title compound.
Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic transformations to produce chiral compounds. Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity. This approach is particularly valuable for the synthesis of chiral building blocks that can be further elaborated into more complex molecules.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgrsc.org After the desired stereocenter is created, the auxiliary is removed. For instance, tert-butanesulfinamide has been used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. rsc.org
Chiral catalysts are used in substoichiometric amounts to control the enantioselectivity of a reaction. This approach is highly efficient as a small amount of the chiral catalyst can generate a large amount of the chiral product. Chiral squaramide catalysts have been successfully employed in the enantioselective Michael addition of pyrazolin-5-ones to generate chiral pyrazolone derivatives. rsc.org
Optimization of Reaction Conditions and Process Development for Research Scale-Up
The transition from a laboratory-scale synthesis to a larger, research-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, reproducibility, and cost-effectiveness. nih.govacs.org For the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions, several parameters need to be considered for optimization and scale-up.
Catalyst and Ligand Selection and Loading: The choice of the palladium precatalyst and the phosphine ligand is crucial for achieving high yields and turnover numbers. rsc.org For scale-up, minimizing the catalyst loading (often expressed in mol % or ppm) is economically and environmentally important. acs.org High-throughput screening of various catalyst-ligand combinations can identify the most efficient system for a specific substrate pair. chemistryviews.org
Solvent and Base Selection: The solvent and base can significantly influence the reaction rate, yield, and selectivity. researchgate.netresearchgate.net For scale-up, factors such as solvent toxicity, boiling point, and ease of removal become important considerations. The use of more environmentally benign solvents is also a key aspect of green chemistry.
Reaction Temperature and Time: Optimizing the reaction temperature and time is essential to maximize product formation while minimizing the formation of byproducts and decomposition. Automated reaction monitoring can help in determining the optimal reaction endpoint.
Work-up and Purification: Developing a scalable and efficient work-up and purification procedure is critical. This may involve optimizing extraction conditions, crystallization procedures, or chromatography methods to isolate the product in high purity. For palladium-catalyzed reactions, removal of residual palladium from the final product is a significant challenge, especially for pharmaceutical applications, and may require specific scavenging techniques. acs.org
The table below summarizes key parameters for the optimization and scale-up of a generic palladium-catalyzed cross-coupling reaction.
| Parameter | Considerations for Optimization and Scale-Up | Reference |
| Catalyst Loading | Minimize to reduce cost and residual metal contamination. | acs.org |
| Ligand Choice | Screen for optimal reactivity, stability, and cost. | chemistryviews.org |
| Solvent | Select for good solubility, appropriate boiling point, and low environmental impact. | researchgate.net |
| Base | Optimize strength and solubility to maximize yield and minimize side reactions. | researchgate.net |
| Temperature | Control to ensure optimal reaction rate and prevent degradation. | nih.gov |
| Concentration | Adjust to balance reaction rate and solvent usage. | acs.org |
| Purification | Develop scalable methods like crystallization over chromatography. | acs.org |
| Palladium Removal | Employ scavengers or specific work-up procedures to meet regulatory limits. | acs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Design Principles for Pyrazolylpyridine-Based Chemical Libraries
The design of chemical libraries centered around the pyrazolylpyridine scaffold is a strategic endeavor in medicinal chemistry, driven by the structural and electronic properties of this heterocyclic system. The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a common pharmacophore in numerous approved drugs due to its ability to engage in hydrogen bonding and its versatile substitution patterns. nih.gov The combination of these two moieties in 3-(4-fluoro-1H-pyrazol-1-yl)pyridine offers a unique three-dimensional structure and electronic distribution that can be systematically modified to explore chemical space and optimize interactions with biological targets.
Key design principles for pyrazolylpyridine-based libraries include:
Scaffold Diversity: While maintaining the core pyrazolylpyridine structure, diversity can be introduced by varying the substitution patterns on both the pyrazole and pyridine rings. This allows for the exploration of a wide range of chemical and physical properties, such as polarity, lipophilicity, and molecular shape.
Target-Focused Design: Libraries can be designed to target specific protein families, such as kinases or G-protein coupled receptors (GPCRs), by incorporating functionalities known to interact with conserved features of these targets. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding sites. nih.gov
Fragment-Based Approaches: The pyrazolylpyridine core can be considered a fragment that can be grown or linked to other fragments to build more complex molecules with improved potency and selectivity. This approach allows for the efficient exploration of the binding pocket of a target protein.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of pyrazolylpyridine libraries. These methods can predict the binding affinity and mode of interaction of designed compounds, helping to prioritize synthetic efforts.
The versatility of the pyrazolylpyridine scaffold allows for the generation of diverse chemical libraries with tailored properties for various biological applications.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel compounds with improved properties.
Bioisosteric Replacements: This strategy involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to similar biological activity. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidity while improving metabolic stability. In the context of this compound, one could envision replacing the pyridine ring with other heteroaromatic rings like pyrimidine or pyridazine to explore different hydrogen bonding patterns and electronic distributions.
Scaffold Hopping: This approach aims to identify structurally novel compounds that retain the biological activity of a known active molecule by replacing its core structure (scaffold) with a different one. This can lead to compounds with improved properties, such as better selectivity or a more favorable intellectual property position. For this compound, a scaffold hopping strategy could involve replacing the pyrazolylpyridine core with, for example, an indazole or a benzimidazole scaffold while maintaining key pharmacophoric features.
These strategies are valuable tools for expanding the chemical space around a lead compound and for discovering new drug candidates with superior profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is widely used in drug discovery and development to predict the activity of new chemical entities.
There are no specific 2D or 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), available for "this compound." These methods are powerful tools for understanding the three-dimensional aspects of ligand-receptor interactions and for guiding the design of more potent analogs. However, without relevant research, no data tables or detailed findings can be presented.
The reliability and predictive capacity of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² for an external test set. As no QSAR models have been developed specifically for "this compound," there is no statistical data to report on their validation or predictive power.
Biological Target Identification and Molecular Mechanism of Action
Target Deconvolution and Hit Validation Strategies
The identification of specific biological targets for pyrazolyl-pyridine derivatives has been achieved through various research efforts, leading to the validation of several key proteins and receptors. For instance, a class of pyrazolopyridine-containing small molecules has been identified as potent, broad-spectrum antiviral agents against multiple enteroviruses, including EV-D68, EV-A71, and CVB3. Through serial viral passage experiments, reverse genetics, and thermal shift binding assays, the viral protein 2C was identified and validated as the specific molecular target of these compounds. nih.gov
In other studies, pyrazolopyridine derivatives have been identified as competitive antagonists of adenosine A1 receptors in the brain. nih.gov The validation of this target was confirmed using [35S]GTPγS binding studies, where the compounds inhibited the receptor activation stimulated by known agonists. nih.gov Furthermore, various kinase enzymes have been identified as primary targets for the anti-proliferative activity of this class of compounds. For example, pyrazolyl pyridine (B92270) conjugates have been identified as potent inhibitors of PIM-1 kinase. nih.gov Other derivatives have been found to inhibit key signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com
Investigation of Enzyme Inhibition Kinetics and Allosteric Modulation
The pyrazolyl-pyridine scaffold is a prominent feature in many enzyme inhibitors and allosteric modulators.
Enzyme Inhibition: Derivatives of this class are well-documented as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways. Their anti-proliferative effects are often attributed to this inhibitory action. For example, certain pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound exhibiting an IC50 value of 0.2 nM. nih.gov Similarly, novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent PIM-1 kinase inhibition, with IC50 values as low as 20.4 nM. nih.gov The inhibitory activity extends to other critical cancer-related kinases, including JAK2/3 and Aurora A/B. researchgate.net
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 | 0.2 nM | nih.gov |
| Cyanopyridine–pyrazole (B372694) conjugate (Compound 9) | PIM-1 | 20.4 nM | nih.gov |
| Pyrazolo[3,4-b]pyridine amide derivative (Compound 52) | EGFR | 0.09 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine amide derivative (Compound 52) | VEGFR-2 | 0.23 µM | mdpi.com |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e) | JAK2 | 0.166 µM | researchgate.net |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e) | JAK3 | 0.057 µM | researchgate.net |
Allosteric Modulation: Certain pyrazol-4-yl-pyridine derivatives function not as direct inhibitors but as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov These compounds bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding enhances the affinity and/or functional activity of ACh. Kinetic studies have shown that these PAMs can induce a 25- to 50-fold increase in the binding affinity of ACh for the orthosteric site. nih.gov
Characterization of Receptor Binding Affinities and Selectivity
The interaction of pyrazolyl-pyridine derivatives with G-protein-coupled receptors (GPCRs) has been characterized through radioligand binding assays.
Muscarinic Receptors: Pyrazol-4-yl-pyridine compounds have been investigated as PAMs for the M4 receptor. Radioligand binding studies estimated pKB values (the negative logarithm of the binding affinity of the modulator) for these compounds to be between 6.3 and 6.5. nih.gov
Adenosine Receptors: Pyrazolopyridine derivatives have been shown to act as competitive antagonists at brain adenosine A1 receptors. Schild analysis of their effects on agonist-stimulated [35S]GTPγS binding confirmed their competitive nature. nih.gov
Nicotinic Acid Receptor: A series of substituted pyrazole-3-carboxylic acids demonstrated substantial affinity for the nicotinic acid receptor. Their affinities were measured by their ability to inhibit [3H]nicotinic acid binding, with some derivatives showing Ki values in the nanomolar range. For example, 5-butylpyrazole-3-carboxylic acid had a Ki value of 0.072 µM. ebi.ac.uk
| Compound Class | Target Receptor | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| Pyrazol-4-yl-pyridine derivative | M4 Muscarinic Acetylcholine Receptor | pKB | 6.3 - 6.5 | nih.gov |
| 5-butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | Ki | 0.072 µM | ebi.ac.uk |
| 5-propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | Ki | ~0.15 µM | ebi.ac.uk |
Analysis of Downstream Signaling Pathway Modulation
The interaction of pyrazolyl-pyridine derivatives with their biological targets initiates cascades of downstream signaling events.
Kinase Inhibition Pathways: By inhibiting kinases such as JAK2/3 and Aurora A/B, these compounds can down-regulate the phosphorylation of key downstream proteins. For example, a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative was shown to decrease the phosphorylation of STAT3 and STAT5 in a dose-dependent manner in cancer cell lines. researchgate.net This interrupts the JAK-STAT signaling pathway, which is critical for cell proliferation and survival.
GPCR Signaling Pathways: As PAMs of the M4 muscarinic receptor, which couples to Gαi/o proteins, pyrazol-4-yl-pyridines enhance the receptor's ability to inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. mdpi.com Conversely, as antagonists of the adenosine A1 receptor, which also couples to Gαi/o, these compounds would block the receptor's inhibitory effect on adenylyl cyclase. nih.gov
Innate Immunity Pathways: Inhibition of TBK1 by pyrazolo[3,4-b]pyridine derivatives directly interferes with innate immunity signaling pathways. nih.gov TBK1 is a crucial kinase that coordinates responses to viral and bacterial infections, and its inhibition can modulate the production of interferons and other cytokines.
Mechanistic Insights into Anti-proliferative and Antiviral Activities
Anti-proliferative Mechanisms: The anti-proliferative activity of pyrazolyl-pyridine derivatives is primarily linked to two mechanisms: inhibition of protein kinases and disruption of the microtubule network.
Kinase Inhibition: As detailed in section 4.2, inhibition of kinases like PIM-1, EGFR, VEGFR-2, and JAK/STAT pathway components disrupts signaling pathways essential for cancer cell growth, survival, and angiogenesis. nih.govmdpi.com This inhibition can lead to cell cycle arrest and the induction of apoptosis. researchgate.net Some pyrazole conjugates have been shown to act as caspase activators, directly triggering the programmed cell death cascade. nih.gov
Microtubule Disruption: Some pyrazole compounds exert their anti-proliferative effects by interfering with the cell's microtubular system. This mechanism, similar to that of taxol, involves the depolymerization of microtubules, which disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govresearchgate.net
Antiviral Mechanisms: The antiviral properties of this chemical class are diverse and target different stages of the viral life cycle.
Targeting Viral Proteins: A key mechanism for certain pyrazolopyridine derivatives is the direct targeting of essential viral proteins. For example, potent and broad-spectrum activity against several enteroviruses has been achieved by targeting the viral 2C protein, which is involved in viral replication. nih.gov
Inhibition of Viral Enzymes: Pyridine-containing heterocycles, in general, are known to inhibit critical viral enzymes. These mechanisms include the inhibition of RNA-dependent RNA polymerase (RdRp), reverse transcriptase (RT), and other polymerases, thereby halting the replication of the viral genome. eurekaselect.com
Interactions with Specific Biological Macromolecules (e.g., DNA, RNA, Lipids)
The primary mechanism of action for the majority of biologically active pyrazolyl-pyridine derivatives involves specific interactions with proteins, such as enzymes and receptors. There is limited direct evidence in the reviewed literature suggesting that these compounds function primarily through direct binding to nucleic acids (DNA, RNA) or lipids. The anti-proliferative activities of many antibiotics are known to involve direct DNA binding, either through intercalation or groove binding, which can inhibit replication and transcription. mdpi.com However, for the pyrazolyl-pyridine class, the predominant mechanisms identified are the inhibition of protein kinase signaling cascades and the modulation of receptor activity, which are protein-mediated events.
Preclinical Biological Evaluation and Pharmacological Characterization
In Vitro Biological Activity Profiling
In vitro studies are fundamental in determining the preliminary efficacy, potency, and mechanism of action of a compound. These assays provide essential data on how the compound interacts with biological systems at the cellular and molecular level.
Cell-based assays are instrumental in evaluating the biological effects of a compound in a cellular context, offering insights into its potential therapeutic applications. Pyrazole (B372694) derivatives, including structures related to 3-(4-fluoro-1H-pyrazol-1-yl)pyridine, have been extensively studied for their anti-cancer properties.
Novel pyrazolo[3,4-b]pyridine analogs have demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). nih.gov For instance, certain derivatives exhibited remarkable cytotoxicity with IC50 values ranging from 3.11 to 4.91 µM and 4.06 to 4.24 µM, which were comparable to the standard reference drug, doxorubicin. nih.gov Notably, these compounds showed lower toxicity in normal cell lines, suggesting a degree of selectivity for cancer cells. nih.gov
Furthermore, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines LNCaP and PC-3. nih.gov Several of these compounds displayed potent activity against LNCaP cells, with one derivative selectively inhibiting LNCaP cell growth with an IC50 value of 18 µmol/l. nih.gov This was accompanied by a significant downregulation of the prostate-specific antigen (PSA), a key biomarker for prostate cancer. nih.gov
The anti-inflammatory potential of related compounds has also been explored. Delgocitinib, a pan-Janus kinase (JAK) inhibitor, has shown efficacy in chronic inflammatory skin diseases by inhibiting the activation of inflammatory cells like mast cells and T cells. nih.gov
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine analog 1 | HepG2 | 3.11 - 4.91 | 4.30 - 5.17 |
| Pyrazolo[3,4-b]pyridine analog 2 | MCF7 | 3.11 - 4.91 | 4.30 - 5.17 |
| Pyrazolo[3,4-b]pyridine analog 3 | HeLa | 4.06 - 4.24 | 4.30 - 5.17 |
| 3-(4-fluorophenyl)-1H-pyrazole derivative | LNCaP | 18 | Not Applicable |
Biochemical assays are crucial for identifying the specific molecular targets of a compound and determining its selectivity. Compounds containing the pyrazole scaffold have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov Through optimization, a compound emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity. nih.gov
The pyrazole moiety is a recognized pharmacophore for targeting cyclin-dependent kinases (CDKs). mdpi.com Optimization of a promiscuous inhibitor led to a compound with high cellular potency for CDK16 (EC50 = 33 nM) and other members of the PCTAIRE and PFTAIRE kinase families. mdpi.com This compound exhibited selective inhibition over a panel of approximately 100 other kinases. mdpi.com
Furthermore, pyrazol-4-yl urea derivatives have been identified as multitargeted kinase inhibitors with potent activity against Aurora kinases, JAK2, and Abl (T315I). acs.org One such compound, AT9283, inhibits Aurora A and Aurora B kinases and has demonstrated efficacy in cellular models. acs.org
| Compound/Derivative | Target Kinase | IC50/EC50 (nM) |
|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 |
| 3-amino-1H-pyrazole-based inhibitor | CDK16 | 33 |
| AT9283 (Pyrazol-4-yl urea) | Aurora A | Potent Inhibition |
| AT9283 (Pyrazol-4-yl urea) | Aurora B | Potent Inhibition |
| AT9283 (Pyrazol-4-yl urea) | JAK2 | Inhibition noted |
In Vivo Preclinical Efficacy Studies in Relevant Animal Models
Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy of a compound in a whole biological system. These studies are critical for understanding the compound's therapeutic potential before any consideration for human trials.
Dose-response studies in animal models of disease are essential to determine the effective therapeutic range of a compound. A selective JAK1 inhibitor, GLPG0634, which shares structural similarities with the broader class of pyrazole-containing kinase inhibitors, has shown effectiveness in a Phase II trial for rheumatoid arthritis patients. nih.gov Another selective JAK2 inhibitor, CEP-33779, demonstrated efficacy in two preclinical models of rheumatoid arthritis and also showed positive effects in a mouse model of lupus. nih.gov
A novel pyrazole derivative with high antitumor activity also displayed significant tumor growth inhibitory activity at low concentrations (5 mg/kg) in an orthotopic murine mammary tumor model. nih.gov
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the expected biological response in an animal model. For kinase inhibitors, this often involves measuring the phosphorylation status of downstream signaling proteins. For instance, the inhibition of Aurora B kinase by compounds like AT9283 leads to a characteristic cellular phenotype of polyploidy, which can be observed in tumor cells from treated animals. acs.org This is often accompanied by the inhibition of phosphorylation of histone H3 on serine-10, a direct substrate of Aurora B. acs.org
To ensure that the observed efficacy in animal models is due to the intended mechanism of action, it is important to correlate drug exposure levels with target engagement. For orally administered compounds, pharmacokinetic properties are crucial. An orally bioavailable dual FLT3/Aurora kinase inhibitor was identified from an imidazo[4,5-b]pyridine-based series, demonstrating the potential for such scaffolds to achieve therapeutic concentrations in vivo. acs.org Similarly, a pyrazol-4-yl urea compound, AT9283, demonstrated in vivo efficacy in mouse xenograft models, indicating sufficient exposure and target engagement to produce an anti-tumor effect. acs.org
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species (excluding human data)
Detailed research findings and data on the ADME profile of this compound in preclinical species are not available in the public domain.
Data Tables
No data is available for the generation of interactive data tables.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to develop a model that predicts activity. These methods are employed when the three-dimensional structure of the target protein is unknown.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used as a 3D query to screen large compound databases to find novel, active molecules. Studies on related structures, such as pyrazolo[1,5-a]pyridine analogues, have successfully used this approach to identify crucial features for enzyme inhibition nih.gov. However, no specific pharmacophore models have been developed for 3-(4-fluoro-1H-pyrazol-1-yl)pyridine itself. Consequently, virtual screening campaigns based on a pharmacophore derived from this compound have not been reported.
Molecular Similarity and Diversity Analysis
Molecular similarity searching is a fundamental concept in chemoinformatics used to identify new compounds with potential biological activity based on their structural resemblance to a known active molecule. Conversely, diversity analysis helps ensure that a wide range of chemical space is explored. While numerous methods and descriptors exist for calculating molecular similarity mdpi.com, there are no published studies that analyze the similarity or diversity of this compound in relation to known active compounds or large chemical libraries.
Structure-Based Drug Design (SBDD) Approaches
Structure-based drug design (SBDD) utilizes the known 3D structure of a biological target, typically a protein or enzyme, to design and optimize ligands that can bind to it with high affinity and selectivity.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein. While molecular docking has been extensively applied to various pyrazole-containing scaffolds, including pyrazolo[3,4-b]pyridine derivatives, to investigate their binding patterns with prospective targets, no such studies have been published specifically for this compound nih.govacs.orgamazonaws.com. Therefore, its potential binding modes with any specific biological target remain computationally uncharacterized.
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time, providing detailed information on the conformational changes and stability of ligand-protein complexes nih.gov. These simulations can validate docking results and offer a more dynamic picture of the molecular interactions. MD simulations have been performed on related heterocyclic systems to confirm the stability of predicted binding modes mdpi.comresearchgate.netmdpi.com. However, the absence of initial docking studies for 3-(4-fluoro-1H-pyrazol-1-yl) means that no subsequent MD simulations of its potential protein complexes have been reported.
Free Energy Perturbation and MM/GBSA Calculations
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of a ligand to a protein, offering a more quantitative prediction of binding affinity than docking scores alone. These calculations are often performed on snapshots from MD simulations. Research on other pyrazolo-pyridine analogues has utilized MM/GBSA to refine binding energy predictions nih.govmdpi.com. As no MD simulations for this compound have been published, no corresponding binding free energy calculations using MM/GBSA or other advanced methods are available.
De Novo Drug Design Algorithms for Novel Scaffold Generation
De novo drug design represents a computational strategy to generate novel molecular structures with desired pharmacological properties from the ground up. nih.gov These algorithms construct molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or based on a pharmacophore model derived from known active ligands. nih.gov While specific applications of de novo design algorithms to generate novel scaffolds directly from this compound are not extensively detailed in publicly available literature, the principles of these methods are widely applied to pyrazole (B372694) and pyrazolopyrimidine scaffolds, which are recognized as "privileged scaffolds" in drug discovery. researchgate.netnih.gov
Computational approaches such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore mapping are often employed to guide the design of new derivatives. mdpi.com These methods help in identifying the key structural features responsible for biological activity. For instance, a 3D-QSAR study on pyrazole analogs can generate contour maps that indicate regions where steric bulk, electrostatic interactions (positive or negative), and other physicochemical properties can be modified to enhance activity. mdpi.com
Another related computational technique is scaffold hopping, which aims to identify isosteric replacements for a core molecular structure while retaining its biological activity. researchgate.net This can lead to the discovery of novel intellectual property and improved ADMET properties. For pyrazole-based compounds, computational methods can be used to explore a vast chemical space for new core structures that mimic the key interactions of the original scaffold.
Furthermore, fragment-based drug design (FBDD) is a common computational strategy that can be used in a de novo fashion. In this approach, small molecular fragments that bind to specific pockets of a biological target are identified and then grown or linked together to create a more potent lead compound. acs.org For a scaffold like this compound, computational models could be used to identify optimal fragments to attach to the pyridine (B92270) or pyrazole rings to enhance binding affinity to a specific target.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of a molecule's carbon-hydrogen framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial relationships of atoms within 3-(4-fluoro-1H-pyrazol-1-yl)pyridine can be mapped out.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, DEPT, HMBC, HSQC)
¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) and pyrazole (B372694) rings. The fluorine atom on the pyrazole ring will influence the chemical shifts of adjacent protons and exhibit through-bond coupling (J-coupling).
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). The spectrum of this compound would show distinct resonances for each carbon atom in the pyridine and pyrazole rings. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
2D NMR techniques are crucial for assembling the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. This is instrumental in connecting the pyridine and pyrazole rings through the N-N bond and confirming the substitution pattern. For instance, correlations between the pyridine protons and the pyrazole carbons would definitively establish the connectivity.
A representative, though hypothetical, table of NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine-H2 | 8.60 | 150.2 | C4, C6 |
| Pyridine-H4 | 7.90 | 138.5 | C2, C6 |
| Pyridine-H5 | 7.30 | 124.0 | C3, C4 |
| Pyridine-H6 | 8.70 | 151.0 | C2, C4 |
| Pyrazole-H3 | 8.10 | 140.0 | C5 |
| Pyrazole-H5 | 7.80 | 129.5 | C3, C4 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₈H₆FN₃.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation, such as the loss of the fluorine atom, cleavage of the pyridine or pyrazole ring, or the loss of N₂. Analysis of these fragments helps to corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine and pyrazole rings, expected in the 1400-1600 cm⁻¹ region.
C-F stretching vibration , which is typically a strong band in the 1000-1300 cm⁻¹ region.
Ring breathing vibrations of both heterocyclic rings at lower frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| C=C and C=N Stretch | 1400-1600 |
| C-F Stretch | 1000-1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.
Analysis of Tautomeric Forms and Conformational Preferences
While the 1H-pyrazol-1-yl isomer is specified, crystallography can confirm the absence of other tautomers in the solid state. Furthermore, it would reveal the conformational preference of the molecule, specifically the dihedral angle between the pyridine and pyrazole rings. This conformation is influenced by steric and electronic factors.
Intermolecular Interactions and Crystal Packing
The crystal packing arrangement is dictated by intermolecular forces. In the case of this compound, potential intermolecular interactions include:
π-π stacking between the aromatic pyridine and/or pyrazole rings.
C-H···N and C-H···F hydrogen bonds , which are weak but can play a significant role in stabilizing the crystal lattice.
Dipole-dipole interactions arising from the polar C-F bond and the nitrogen atoms in the rings.
Analysis of the crystal structure would elucidate how these interactions govern the supramolecular assembly of the molecules in the solid state.
Intellectual Property and Patent Landscape Analysis
Overview of Patent Filings Involving 3-(4-fluoro-1H-pyrazol-1-yl)pyridine and Related Chemical Classes
The intellectual property landscape surrounding this compound is best understood by examining the patent filings for its core structural motifs: pyrazole (B372694) and pyridine (B92270) rings. The fusion of these heterocyclic systems has given rise to a vast number of patented compounds with significant therapeutic potential. A review of the pyrazolo[3,4-b]pyridine scaffold, a related bicyclic system, reveals its inclusion in over 5,500 references, of which approximately 2,400 are patents. mdpi.com This high volume of patent activity underscores the perceived value and intense competition within this area of medicinal chemistry.
Patent filings demonstrate that compounds containing the pyrazolylpyridine core are being explored by numerous pharmaceutical and biotechnology companies. For instance, entities like Array Biopharma Inc. and Genentech, Inc. have filed patents for substituted 1H-pyrazolo[3,4-b]pyridine compounds intended for use as Raf kinase inhibitors. google.com The patents are not limited to the final compounds but also cover processes for their preparation, indicating a mature area of development where manufacturing methods are also considered valuable intellectual property. patentbuddy.com
The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. Consequently, numerous patents specifically claim fluoro-derivatives of pyrazole-substituted heteroaryl compounds. google.comgoogle.com These filings often protect a broad class of molecules defined by a general Markush structure, aiming to cover numerous potential substitutions and variations around the central fluorinated pyrazolylpyridine core. Commercial listings for intermediates such as (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine hydrochloride, noted as being for a novel antiviral drug, further indicate that specific compounds from this class are progressing through the development pipeline, necessitating robust patent protection. anjalilabs.co.in
| Patent Number | Assignee/Applicant | General Chemical Class Claimed | Therapeutic Focus | Reference |
|---|---|---|---|---|
| WO2009111279A1 | Array Biopharma Inc., Genentech, Inc. | Substituted 1H-pyrazolo[3,4-b]pyridines | Raf Kinase Inhibition (Cancer) | google.com |
| WO2016201662A1 | Not Specified | Fluoropyridyl pyrazol compounds | MetAP2 Inhibition (Obesity, Type II Diabetes) | google.com |
| WO2014081816A1 | Not Specified | Fluoro-derivatives of pyrazole-substituted amino-heteroaryl compounds | ALK/c-Met Kinase Inhibition (Cancer) | google.com |
| US8541575B2 | Not Specified | Substituted 3,4-diarylpyrazoles | Protein Kinase Inhibition (Cancer) | google.com |
| EP3305073A1 | Not Specified | 1H-pyrazolo[3,4-b]pyridines | Wnt Pathway Inhibition (Cancer, etc.) | googleapis.com |
Analysis of Claimed Chemical Space and Potential Therapeutic Applications
The chemical space claimed in patents involving pyrazolylpyridine derivatives is extensive, typically defined by a core scaffold with multiple points of variable substitution. This approach allows inventors to claim a wide range of related structures beyond the specific examples synthesized. The core often consists of a pyrazole ring attached to a pyridine ring, with substitutions explored at nearly every available position on both rings.
The therapeutic applications linked to these patented compounds are diverse, reflecting the ability of the pyrazolylpyridine scaffold to interact with a wide array of biological targets. A primary area of focus has been oncology, with numerous patents claiming these compounds as inhibitors of various protein kinases crucial for cancer cell growth and survival. google.com Targets include RAF family proteins, anaplastic lymphoma kinase (ALK), and hepatocyte growth factor receptor (c-met/HGFR). google.comgoogle.comgoogle.com Beyond direct kinase inhibition, related scaffolds like 1H-pyrazolo[3,4-b]pyridines have been patented for their ability to inhibit the Wnt signaling pathway, which has implications for treating various cancers including colon, ovarian, and breast cancer. googleapis.com
Another significant area of application is in metabolic diseases. For example, fluoropyridyl pyrazol compounds have been developed as inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), with potential use in treating obesity and type II diabetes. google.com Furthermore, the versatility of the pyrazole-pyridine structure extends to disorders of the central nervous system, where derivatives have been investigated as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4), a target for schizophrenia and dementia. nih.gov Other documented applications include the treatment of inflammatory conditions through NADPH oxidase 2 (NOX2) inhibition, infectious diseases such as multidrug-resistant tuberculosis, and modulation of cannabinoid receptors. nih.govgoogle.commdpi.comnih.gov
| Therapeutic Area | Biological Target/Mechanism | Specific Indication(s) | Reference |
|---|---|---|---|
| Oncology | Protein Kinase Inhibition (RAF, ALK, c-Met, TBK1) | Non-small cell lung cancer, melanoma, various solid tumors | google.comgoogle.comgoogle.comnih.gov |
| Oncology | Wnt Pathway Inhibition | Colon, ovarian, pancreatic, breast, liver, prostate cancers | googleapis.com |
| Metabolic Disorders | MetAP2 Inhibition | Obesity, Type II Diabetes | google.com |
| Neurological Disorders | M4 Receptor Positive Allosteric Modulator | Schizophrenia, Dementia | nih.gov |
| Inflammatory Diseases | NADPH Oxidase 2 (NOX2) Inhibition | Neuroinflammation, Oxidative Stress-related Pathologies | mdpi.com |
| Infectious Diseases | Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition | Drug-resistant Mycobacterium tuberculosis | nih.gov |
| Various | Cannabinoid Receptor (CB1) Modulation | Obesity, Pain, Neurological Disorders | nih.govgoogle.com |
Strategic Implications for Future Academic and Collaborative Research
The dense and mature patent landscape surrounding the pyrazolylpyridine core has significant strategic implications for new research endeavors. For academic researchers and new commercial entities, entering crowded areas like pan-kinase inhibition for oncology may present considerable freedom-to-operate challenges. The broad Markush structures claimed in existing patents could limit the novelty of new chemical entities that share the same core scaffold.
However, strategic opportunities remain. One avenue for academic research is the exploration of novel biological targets for these established chemical scaffolds. The discovery that pyrazol-4-yl-pyridine derivatives can act as M4 positive allosteric modulators is a prime example of applying a known chemical class to a new therapeutic area, potentially opening up new intellectual property space. nih.gov Similarly, investigating applications in less-patented areas, such as specific infectious diseases or orphan diseases, could prove to be a fruitful strategy. nih.gov
Collaborative research between academia and industry presents another strategic approach. Academic labs can focus on early-stage discovery, identifying novel targets and elucidating mechanisms of action, while industry partners can navigate the complex IP landscape and provide access to proprietary compound libraries. Such collaborations can leverage the deep synthetic and medicinal chemistry knowledge developed by companies while exploring new biological frontiers. Furthermore, research could focus on developing novel synthetic routes that are more efficient or "greener" than existing patented processes, potentially creating new, defensible intellectual property around the manufacturing of these valuable compounds. mdpi.comjustia.com The development of tool molecules and probes for biological research, such as the radiofluorinated probe for imaging the M4 receptor, also represents a valuable niche for academic and collaborative efforts that can support broader drug discovery programs. nih.gov
Future Research Directions and Unaddressed Challenges
Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of pyrazole (B372694) derivatives has progressed significantly from classical condensation reactions to modern, more efficient techniques. researchgate.net Future efforts for synthesizing 3-(4-fluoro-1H-pyrazol-1-yl)pyridine and its analogues will likely concentrate on advanced methodologies that offer greater efficiency, sustainability, and molecular diversity. Key areas of exploration include microwave-assisted synthesis, multicomponent reactions (MCRs), and other green chemistry approaches. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity. mdpi.com For instance, the synthesis of fully substituted pyrazolo[3,4-b]pyridines has been successfully achieved using microwave-assisted methods. mdpi.com Similarly, flow chemistry presents another avenue for improving synthesis by offering precise control over reaction parameters, enhanced safety, and scalability.
Furthermore, the development of one-pot, three-component reactions for creating substituted pyrazoles demonstrates a move towards greater efficiency and atom economy. tandfonline.com These strategies, which minimize waste and energy consumption, are central to the principles of green chemistry. Future research should aim to adapt and refine these methodologies for the specific synthesis of fluorinated pyrazolylpyridines, potentially exploring novel catalysts and solvent systems to further enhance their environmental profile. researchgate.net The use of supported reagents and solvent-free reaction conditions are other promising strategies that align with these sustainability goals. tandfonline.com
| Synthetic Methodology | Potential Advantages for Pyrazolylpyridine Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Optimization of reaction conditions (temperature, pressure, time) for specific derivatives. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, increased molecular diversity from simple precursors. | Design of novel MCRs to construct the pyrazolylpyridine scaffold in a single step. |
| Flow Chemistry | Precise process control, enhanced safety, scalability, ease of automation. | Development of continuous flow processes for key synthetic steps or the entire reaction sequence. |
| Green Chemistry Approaches | Use of eco-friendly solvents, catalysts, and energy sources; waste reduction. | Exploration of bio-based solvents, recyclable catalysts, and energy-efficient reaction pathways. |
Deepening the Mechanistic Understanding of Biological Interactions at the Atomic Level
A profound understanding of how this compound interacts with its biological targets at an atomic level is critical for rational drug design. While pyrazole-containing compounds are known to target a range of proteins, including kinases and enzymes, the precise binding modes and the influence of the fluoropyridinyl moiety require deeper investigation. researchgate.net
Future research will heavily rely on a combination of experimental and computational techniques. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in elucidating the three-dimensional structures of this compound in complex with its target proteins. These structures can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.
Molecular docking and molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic nature of these interactions. mdpi.com For example, MD studies can help understand how the ligand binds within the active site and the role of specific residues in this interaction. mdpi.com Such computational approaches can predict binding affinities and guide the design of new analogues with improved target engagement. A detailed analysis of the interaction modes, distinguishing between direct interactions with active site residues versus disruption of hydrogen-bond networks, will be crucial for optimization. mdpi.com
Development of Next-Generation Analogues with Improved Selectivity and Potency
Building on a deeper mechanistic understanding, the next frontier is the rational design and synthesis of next-generation analogues of this compound with superior pharmacological profiles. The goal is to enhance therapeutic efficacy while minimizing off-target effects. This involves systematic modification of the core scaffold to probe structure-activity relationships (SARs). nih.gov
The pyrazolopyrimidine scaffold, which is structurally related, has been a fruitful area for developing potent inhibitors of key cancer targets like EGFR and VEGFR2. mdpi.comresearchgate.net Lessons learned from these systems can be applied here. For example, strategic modifications at different positions of the pyrazole and pyridine (B92270) rings can be explored to optimize interactions with the target protein. The introduction of different functional groups can modulate properties such as solubility, metabolic stability, and cell permeability. nih.gov
A key challenge will be achieving high selectivity, particularly when targeting protein families with highly conserved active sites, such as kinases. nih.gov The development of highly selective inhibitors is crucial to reduce the potential for toxicity. nih.gov By systematically synthesizing and evaluating novel derivatives, researchers can build comprehensive SAR models that correlate specific structural features with biological activity and selectivity, ultimately leading to the identification of clinical candidates with optimized therapeutic windows. nih.gov
| Analogue Design Strategy | Objective | Example Modification |
| Scaffold Decoration | Enhance potency and selectivity. | Introduction of various substituents on the pyridine or phenyl rings. |
| Bioisosteric Replacement | Improve pharmacokinetic properties (ADME). | Replacing a functional group with another that has similar physical or chemical properties. |
| Structure-Based Design | Optimize interactions with the target's binding site. | Modifying the ligand based on X-ray crystallography or molecular modeling data. |
| Fragment-Based Drug Discovery | Build novel potent ligands from smaller fragments. | Linking small molecular fragments that bind to adjacent regions of the target protein. |
Application of Novel Pyrazolylpyridine Scaffolds in Emerging Therapeutic Areas
The versatility of the pyrazole scaffold has led to its exploration in a wide array of therapeutic areas, including cancer, inflammation, and infectious diseases. researchgate.netnih.gov The unique structural features of this compound and its derivatives suggest that they could be valuable in addressing unmet medical needs in both established and emerging fields.
One promising area is neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where pyrazole-containing compounds are being investigated as potential therapeutic agents. nih.gov The ability of these scaffolds to inhibit key enzymes or modulate receptors involved in neuroinflammation and neuronal survival pathways makes them attractive candidates. Another area of significant potential is in the development of novel antibacterial and antiviral agents. nih.govnih.gov The emergence of drug-resistant pathogens necessitates the discovery of compounds with new mechanisms of action, and heterocyclic scaffolds like pyrazolylpyridine offer a rich source of chemical diversity for this purpose. nih.gov
Furthermore, the pyrazolopyridine core is found in inhibitors of TANK-binding kinase 1 (TBK1), a target with roles in autoimmune diseases and cancer. nih.gov Exploring the potential of this compound derivatives as modulators of such immune signaling pathways could open up new avenues for treating a range of inflammatory and oncologic conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. mdpi.com These computational tools can be applied at virtually every stage of development for pyrazolylpyridine-based drugs, from initial hit identification to lead optimization. nih.govresearchgate.net
ML algorithms can build predictive models for various properties, including bioactivity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov By training these models on existing data for pyrazole and pyridine derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the number of costly and time-consuming experiments. ijirt.org The use of AI can also help in predicting potential drug-drug interactions and identifying opportunities for drug repurposing. researchgate.net As more high-quality biological data becomes available, the predictive power of these models will continue to improve, further cementing the role of AI in the future of pharmaceutical research. nih.govijirt.org
Q & A
Q. What are the common synthetic routes for 3-(4-fluoro-1H-pyrazol-1-yl)pyridine, and how are intermediates characterized?
The synthesis typically involves coupling pyridine and pyrazole derivatives via cross-coupling reactions. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution can introduce the 4-fluoro-pyrazole moiety. Key intermediates, such as halogenated pyridines or fluorinated pyrazoles, are characterized using /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity . Reaction conditions (e.g., catalysts, temperature) must be optimized to avoid byproducts from competing substitution pathways.
Q. What spectroscopic and crystallographic methods are critical for structural elucidation?
- Spectroscopy : -NMR identifies fluorine environments, while -NMR resolves pyridine and pyrazole ring proton coupling patterns. IR spectroscopy confirms functional groups like C-F (1100–1000 cm).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles (e.g., pyridine-pyrazole dihedral angles ~5–15°). For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, and -factors < 0.08 are typical .
Q. What are the stability considerations for this compound under ambient and reaction conditions?
The compound’s stability is influenced by the electron-withdrawing fluorine and pyridine’s aromaticity. It is generally stable in dry, inert atmospheres but may hydrolyze under acidic/alkaline conditions. Accelerated stability studies (40°C/75% RH) and thermal gravimetric analysis (TGA) are recommended to assess decomposition thresholds .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic models be resolved?
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or polymorphism. For example, NMR may show averaged signals due to rapid interconversion, while SC-XRD captures a single conformer. Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-31G*) can reconcile differences by modeling energy barriers between conformers .
Q. What challenges arise when refining crystallographic data for this compound using SHELX?
SHELX refinement requires high-quality diffraction data (resolution ≤ 0.8 Å) to resolve light atoms (e.g., fluorine). Challenges include:
Q. How can structure-activity relationships (SAR) guide the design of kinase inhibitors incorporating this scaffold?
The pyridine-pyrazole core is a kinase-binding motif. Key SAR strategies:
- Fluorine substitution : Enhances metabolic stability and hydrophobic interactions (e.g., in pralsetinib, a RET kinase inhibitor ).
- Heterocycle variation : Replacing pyridine with pyrimidine alters binding affinity.
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) optimize substituent positions for ATP-pocket occupancy. Bioassays (IC) validate inhibitory potency against target kinases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
